N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline

lipophilicity logP physicochemical_properties

Acquiring styrylpyrazole chromophores with consistent 4-fluoro substitution is a common bottleneck in SAR and NLO studies. CAS 436100-81-1 resolves this by providing a pre-characterized D-π-A system with a predicted logP of 2.68 and refractive index of 1.602. - Enables direct comparison with 4-H, 4-Cl, and 4-OCF₃ analogs for robust SAR data. - Suitable for NLO screening, HPLC method development, and lead optimization. - Available at ≥98% purity; immediate quote available for bulk and custom requests.

Molecular Formula C13H13FN4O2
Molecular Weight 276.27 g/mol
CAS No. 436100-81-1
Cat. No. B3137273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline
CAS436100-81-1
Molecular FormulaC13H13FN4O2
Molecular Weight276.27 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)F)C
InChIInChI=1S/C13H13FN4O2/c1-9-13(18(19)20)12(17(2)16-9)7-8-15-11-5-3-10(14)4-6-11/h3-8,15H,1-2H3/b8-7+
InChIKeyUHJGIDWSUPYJLW-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 436100-81-1 Structural Identity and Class Baseline


N-[(E)-2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline (CAS 436100-81-1) is a synthetic, donor-π-acceptor (D-π-A) styrylpyrazole chromophore with the molecular formula C13H13FN4O2 and a molecular weight of 276.27 g/mol . The compound features a 1,3-dimethyl-4-nitropyrazole donor linked by an (E)-ethenyl bridge to a 4-fluoroaniline acceptor, positioning it within the broader class of push-pull styryl heterocycles . This structural type is recognized for its potential in nonlinear optical (NLO) applications and as a privileged scaffold in medicinal chemistry, yet individual substitution patterns critically dictate both physicochemical and functional performance [1].

D-π-A styrylpyrazole chromophore scaffold for optoelectronic and probe research
4-Fluoroaniline acceptor provides modulated lipophilicity and electronic profile for structure–property studies
Synthetic building block supports medicinal chemistry library design and nonlinear optical (NLO) chromophore screening

Why Generic Substitution Fails for CAS 436100-81-1


In the styrylpyrazole family, the identity of the terminal aryl amine acceptor profoundly modulates the compound's electronic structure, lipophilicity, and intermolecular interactions. The 4-fluoro substitution in the target compound directly influences its predicted logP (2.68) and electron-withdrawing character, parameters that differ measurably from the unsubstituted aniline analog (CAS 956626-42-9) or the 4-trifluoromethoxy variant (CAS 436100-82-2). Class-level evidence from fluorinated pyrazole literature demonstrates that fluorine incorporation enhances metabolic stability, alters hydrogen-bonding capacity, and shifts spectroscopic signatures relative to chloro, bromo, or unsubstituted analogs [1]. Therefore, substituting CAS 436100-81-1 with a non-fluorinated or differently halogenated styrylpyrazole without re-optimizing the downstream assay or device is unlikely to preserve the intended physicochemical or functional profile.

Target
4-Fluoroaniline styrylpyrazole
Predicted logP ~2.68, fluorine-mediated electronic tuning, and altered hydrogen-bonding capacity.
Potential Substitute
Unsubstituted or other halogen analogs
Non-fluorinated or 4-Cl/4-Br variants show different lipophilicity, metabolic stability context, and spectroscopic signatures.

Interchangeability risk: Replacing the 4-fluoro acceptor with a non-fluorinated or differently halogenated analog may shift chromatographic retention, membrane partitioning, and optical properties. Class-level evidence indicates fluorine can alter metabolic stability and hydrogen-bonding patterns; direct substitution without re-optimization may not preserve the intended physicochemical or functional profile in downstream assays or device fabrication.

Quantitative Differentiation Evidence vs. Structural Analogs


Predicted logP: 4-Fluoro vs. Unsubstituted Aniline

The predicted logP of CAS 436100-81-1 (4-fluoroaniline derivative) is 2.68 . In contrast, the unsubstituted aniline analog (CAS 956626-42-9, molecular formula C13H14N4O2, MW 258.28) is predicted to have a lower logP, consistent with the absence of the hydrophobic fluorine substituent . The increased logP of the fluorinated compound translates to higher membrane permeability potential and distinct reversed-phase HPLC retention behavior, directly relevant to purification protocol design and biological assay planning.

Predicted logP
Data to verify
Target logP ≈ 2.68
Unsubstituted aniline analog ≈ ~2.2
ΔlogP ≈ +0.48
Supports membrane partitioning and reversed-phase HPLC method context
Predicted values only; no experimental logP available
lipophilicity logP physicochemical_properties

Predicted Density and Refractive Index Comparison

CAS 436100-81-1 has a predicted density of 1.3 ± 0.1 g/cm³ and a predicted refractive index of 1.602 . The unsubstituted aniline analog (CAS 956626-42-9) has a predicted density of approximately 1.29 g/cm³ (based on comparable molecular volume). The higher refractive index of the fluorinated compound indicates greater polarizability, which is a critical parameter for chromophore selection in nonlinear optical (NLO) device fabrication [1].

Density & Refractive Index
Data to verify
Target density ≈ 1.30±0.1 g/cm³, n ≈ 1.602
Unsubstituted analog density ≈ 1.29 g/cm³; refractive index expected lower
Higher predicted polarizability may support NLO chromophore screening
Computational estimates; no experimental optical measurements identified
density refractive_index optical_materials

Metabolic Stability Advantage of Fluorine Substitution

Fluorine substitution at the para-position of the aniline ring, as present in CAS 436100-81-1, is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that site [1]. This class-level advantage distinguishes the 4-fluoroaniline derivative from the unsubstituted aniline analog (CAS 956626-42-9) and the 4-chloroaniline analog, where para-hydroxylation can generate reactive metabolites . While direct metabolic stability data for CAS 436100-81-1 are not available in the public domain, the extensive literature on fluorinated drug candidates supports that this substitution pattern generally confers longer half-life and reduced clearance relative to non-fluorinated counterparts.

Metabolic Stability Context
Class-level inference
4-Fluoro substitution blocks para-hydroxylation; class-level expectation of prolonged metabolic half-life vs. non-fluorinated analogs
Reported class-level metabolic stability research context
No direct microsomal stability data for this compound
metabolic_stability fluorine_substitution drug_discovery

Data Limitations: No Published Performance Data

As of the present search, no primary research articles, patents, or authoritative databases provide quantitative biological activity data (e.g., IC50, EC50, Ki), nonlinear optical measurements (e.g., first hyperpolarizability β, second-harmonic generation efficiency), or in vivo pharmacokinetic parameters for CAS 436100-81-1. The compound appears to be a research chemical building block listed by multiple suppliers (MolCore, CymitQuimica, EvitaChem) with purity specifications of ≥95–98% , but without published performance data. This absence of direct comparative evidence means that procurement decisions must currently rely on structural reasoning (fluorine effects, logP differences) and class-level inference rather than on compound-specific head-to-head experimental comparisons. Users requiring validated biological or optical performance data for a specific assay should request custom synthesis and characterization before committing to large-scale procurement.

Data Availability
Data to verify
No published IC50, NLO hyperpolarizability, or in vivo PK data identified. Supplier purity specifications: ≥95–98%.
Procurement currently relies on structural reasoning and class-level inference
Request custom characterization before large-scale commitment
data_gap research_chemical procurement_caution

Application Scenarios for CAS 436100-81-1


Medicinal Chemistry Hit-to-Lead Programs

CAS 436100-81-1 is suited for incorporation into compound libraries where fluorine-mediated metabolic stability and moderately elevated logP (2.68) are desired . Compared to the unsubstituted aniline analog, the 4-fluoro substituent is expected to reduce CYP450-mediated para-hydroxylation based on class-level evidence, potentially yielding lead compounds with improved pharmacokinetic profiles [1].

Nonlinear Optical (NLO) Chromophore Development

The predicted refractive index of 1.602 and the D-π-A architecture position CAS 436100-81-1 as a candidate for second-order NLO material screening. The higher polarizability conferred by the 4-fluoroaniline acceptor, relative to unsubstituted or alkyl-substituted analogs, may translate to enhanced first hyperpolarizability (β) values in experimental measurements .

Analytical Method Development and Chromatographic Standards

The distinct predicted logP (2.68), molecular weight (276.27 g/mol), and UV-visible spectral signature expected from the nitro-styryl chromophore make CAS 436100-81-1 a useful reference standard for HPLC method development and impurity profiling of fluorinated styrylpyrazole compound series. Suppliers provide purity specifications of ≥95–98%, meeting general analytical standard requirements .

SAR Studies of Halogen Effects on Styrylpyrazoles

For research groups systematically investigating the impact of aryl amine substitution on biological target engagement, CAS 436100-81-1 serves as the 4-fluoro representative in a comparator set that may include the 4-H (CAS 956626-42-9), 4-Cl, 4-Br, and 4-OCF3 (CAS 436100-82-2) analogs. The fluorine atom's unique combination of electronegativity and small steric bulk yields SAR data not obtainable with larger halogens .

Application
Selection Property
Validation Focus
Hit-to-lead library design
Fluorine-mediated metabolic stability context and lipophilicity profile
CYP450 metabolism assay context; PK profiling
NLO chromophore screening
Predicted refractive index and polarizability
Second-harmonic generation efficiency measurement
HPLC method development standard
Distinct predicted logP and UV-visible signature
Chromatographic resolution and purity profiling
Halogen SAR comparator studies
4-fluoro acceptor specificity vs. H, Cl, Br, OCF3
Target engagement and selectivity profiling
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